molecular formula C21H16FN3O3S2 B2645177 4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 898441-54-8

4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No. B2645177
CAS RN: 898441-54-8
M. Wt: 441.5
InChI Key: IQNCSXHEGVNWOS-UHFFFAOYSA-N
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Description

4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, also known as FSBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FSBA is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Antimicrobial Activity

A study by Jagtap et al. (2010) on the synthesis of fluoro-substituted sulphonamide benzothiazole compounds, including derivatives similar to the chemical , highlighted their significant antimicrobial screening. These compounds were synthesized aiming to explore their potent biodynamic agents, given the pharmacologically proven therapeutic potentials of benzothiazoles and sulphonamide compounds. The synthesized compounds showed promising results in antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Antiarrhythmic Properties

Ellingboe et al. (1992) described the synthesis and class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, showcasing potent class III activity. These compounds demonstrated significant effects on prolonging the action potential duration, suggesting their potential use in managing arrhythmias without affecting conduction (Ellingboe, Spinelli, Winkley, Nguyen, Parsons, Moubarak, Kitzen, Von Engen, & Bagli, 1992).

Antiproliferative Activities

Research by Mert et al. (2014) on pyrazole-sulfonamide derivatives indicated significant in vitro antiproliferative activities against HeLa and C6 cell lines. This study showcases the potential therapeutic applications of sulfonamide derivatives in cancer treatment, demonstrating broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Theoretical and Molecular Docking Studies

A theoretical investigation by Fahim and Ismael (2021) on antimalarial sulfonamides as COVID-19 drug candidates utilizing computational calculations and molecular docking study presented an insightful exploration into the reactivity and potential antimalarial and COVID-19 inhibitory properties of sulfonamide derivatives. This highlights the versatile application of such compounds in addressing contemporary global health challenges (Fahim & Ismael, 2021).

properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-13-23-19-11-8-17(12-20(19)29-13)24-21(26)14-2-6-16(7-3-14)25-30(27,28)18-9-4-15(22)5-10-18/h2-12,25H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNCSXHEGVNWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

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